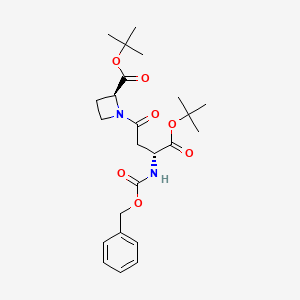
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound with the molecular formula C16H12F6O3 It is characterized by the presence of a cyclohexanone ring substituted with phenyl and trifluoroacetyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone typically involves the reaction of 4-phenylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups or other functional groups.
Substitution: The phenyl and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
科学研究应用
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups are known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. The phenyl group contributes to the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The overall effect is a combination of these interactions, leading to the compound’s observed biological and chemical properties.
相似化合物的比较
Similar Compounds
4-Phenylcyclohexanone: Lacks the trifluoroacetyl groups, resulting in different chemical properties and reactivity.
2,6-Difluoroacetylcyclohexanone: Contains fewer fluorine atoms, leading to reduced reactivity and different applications.
4-Phenyl-2,6-diacetylcyclohexanone: Similar structure but with acetyl groups instead of trifluoroacetyl groups, affecting its chemical behavior.
Uniqueness
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
属性
分子式 |
C16H12F6O3 |
|---|---|
分子量 |
366.25 g/mol |
IUPAC 名称 |
4-phenyl-2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H12F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-5,9-11H,6-7H2 |
InChI 键 |
QMAKPKFQAKRYGW-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


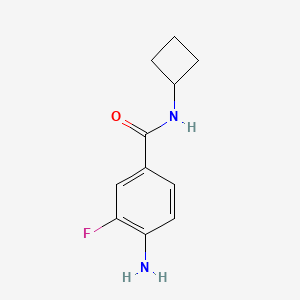
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
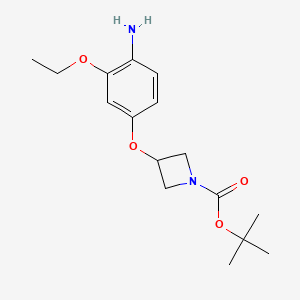
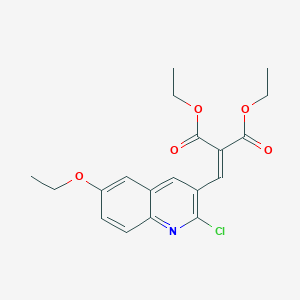
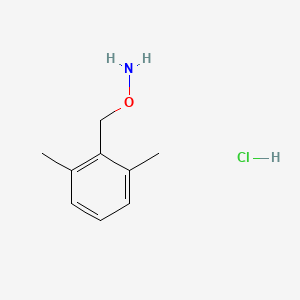
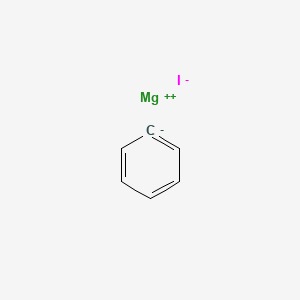
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
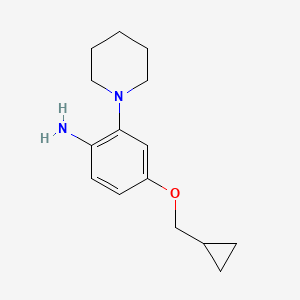
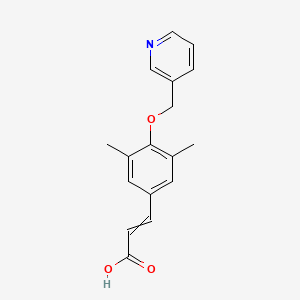
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)

